molecular formula C10H14O B1583350 4-Isopropylanisole CAS No. 4132-48-3

4-Isopropylanisole

Cat. No.: B1583350
CAS No.: 4132-48-3
M. Wt: 150.22 g/mol
InChI Key: JULZQKLZSNOEEJ-UHFFFAOYSA-N
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Description

4-Isopropylanisole (CAS 4132-48-3), also known as 4-Methoxycumene or 1-methoxy-4-(1-methylethyl)benzene, is an aromatic ether compound with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol . Its structure consists of a methoxy group (-OCH₃) and an isopropyl group (-C(CH₃)₂) attached to a benzene ring at the para position.

Properties

IUPAC Name

1-methoxy-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-8(2)9-4-6-10(11-3)7-5-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULZQKLZSNOEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60194292
Record name p-Isopropylanisole
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4132-48-3
Record name 4-Isopropylanisole
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Record name 4-Isopropylanisole
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Record name p-Isopropylanisole
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Record name p-isopropylanisole
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Record name 4-ISOPROPYLANISOLE
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Preparation Methods

Alkylation via Directed Ortho-Metalation and Flow Chemistry

One advanced method for preparing 4-isopropylanisole involves the use of flow chemistry techniques combined with organo sodium reagents. This approach leverages the selective ortho-deprotonation of anisole derivatives followed by benzoylation or alkylation to introduce the isopropyl group at the para position.

  • Process Summary :

    • Anisole is treated with an in-flow-generated organo sodium reagent at controlled temperatures (around 20 °C) in hexane solvent.
    • The organo sodium reagent is stabilized by additives such as TMEDA (N,N,N',N'-tetramethylethylenediamine).
    • The subsequent reaction with Weinreb amides bearing various substituents leads to ketones, including those with the isopropyl substituent at the para position.
    • This method achieves good to excellent yields (typically 70-97%) depending on the electronic nature of the aromatic substituent.
    • Electron-neutral and electron-rich aryl substrates perform well, while electron-deficient substrates may show side reactions but still yield acceptable product amounts.
  • Advantages :

    • High selectivity and reproducibility in flow systems.
    • Avoids batch reaction variability and allows fine control over reaction parameters such as flow rate and reagent concentration.
    • Commercially available sodium dispersions can be used, simplifying reagent preparation.
  • Example Yields :

    Substrate Type Product Yield (%) Notes
    Electron-neutral aryls 76-97 High yield, good selectivity
    Electron-rich aryls Up to 97 Efficient alkylation
    Electron-deficient aryls 74 Some side products due to nucleophilic attack on nitrile groups

This flow chemistry method is reported in recent literature as a robust approach to synthesize this compound derivatives with high efficiency and purity.

Multi-Step Synthesis via Protection, Methylation, Dehydration, and Hydrogenation

Another detailed synthetic route involves a multi-step process starting from 2,4-dihydroxyacetophenone and benzyl halides, leading ultimately to 4-isopropylresorcinol, a close structural analog of this compound. This method can be adapted for anisole derivatives by appropriate substitution.

  • Stepwise Process :

    • Protection: React 2,4-dihydroxyacetophenone with benzyl halide in the presence of anhydrous potassium carbonate and solvent to form 2,4-dibenzyloxyacetophenone.
    • Methylation: Treat the dibenzyloxyacetophenone with methylation reagents to generate 2,4-dibenzyloxybenzene-2'-isopropanol.
    • Dehydration: Under acidic conditions, dehydrate the isopropanol intermediate to form 2,4-dibenzyloxy-1-allylbenzene.
    • Hydrogenation: Catalytic hydrogenation (using palladium on carbon catalyst under hydrogen atmosphere at ~80 psi) converts the allylbenzene intermediate to 4-isopropylresorcinol.
  • Reaction Conditions and Yields :

    • Solvents: Ethanol, ethylene dichloride, or other suitable solvents.
    • Catalysts: 10% palladium on carbon for hydrogenation.
    • Reaction times: 5-20 hours depending on step.
    • Yields: Approximately 40-42 g of product from 104 g starting intermediate, with high purity suitable for further synthesis.
  • Advantages :

    • High selectivity and purity of the final product.
    • The process is scalable and uses relatively mild conditions.
    • The protection-deprotection strategy minimizes byproducts from multiple substitution sites.
  • Limitations :

    • Multi-step synthesis requires careful handling of intermediates.
    • Use of benzyl protecting groups necessitates additional steps for removal.

This method is described in patent literature with detailed experimental embodiments and is suitable for producing high-quality 4-isopropyl meta-dihydroxybenzene derivatives.

Summary Table of Preparation Methods

Method Key Steps Conditions Yield / Purity Advantages References
Flow Chemistry with Organo Sodium Ortho-deprotonation, benzoylation/alkylation Hexane, TMEDA, 20 °C, 1 h 74-97% yield High selectivity, reproducible
Multi-step Protection & Hydrogenation Protection, methylation, dehydration, hydrogenation Ethanol, Pd/C catalyst, 5-20 h ~40% isolated, high purity Scalable, high purity product
Amino-alcohol Intermediate Route Bromination, acetoxylation, hydrolysis 0-50 °C, various solvents High purity, industrial scale Mild conditions, cost-effective

Scientific Research Applications

4-Isopropylanisole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in studies related to olfactory receptors and sensory perception.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the formulation of fragrances and flavoring agents.

Mechanism of Action

The primary mechanism of action of 4-Isopropylanisole involves its interaction with olfactory receptors in the nose. Upon binding to these receptors, it triggers a cascade of signaling events that result in the perception of its characteristic scent. This process involves the activation of neural pathways responsible for processing and interpreting olfactory stimuli .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

  • Branching vs. Linearity: The isopropyl group in this compound contributes to a lower boiling point (210°C) compared to linear analogues like 4-Phenylbutanol (265°C), which benefits from hydrogen bonding . Similarly, 4-Propylanisole (hypothetical n-propyl derivative) is expected to have a lower boiling point than its branched counterpart due to reduced van der Waals interactions .
  • Polarity : The methoxy group in this compound offers moderate polarity, whereas 4-Isopropylbenzenethiol (with a thiol group) exhibits higher polarity and boiling point (225–230°C) due to stronger intermolecular forces .

Functional Group Reactivity

  • Ether vs. Alcohol: this compound’s methoxy group renders it less reactive toward electrophilic substitution compared to phenolic compounds like 4-Isopropylphenol, which undergoes rapid oxidation and electrophilic reactions .
  • Thiol vs. Ether : The thiol group in 4-Isopropylbenzenethiol enables metal coordination and radical reactions, unlike the inert methoxy group in this compound .

Biological Activity

4-Isopropylanisole, also known as p-isopropylanisole, is an aromatic compound characterized by a methoxy group and an isopropyl substituent on the benzene ring. This compound has garnered attention in various fields due to its potential biological activities and applications in organic synthesis.

This compound has the molecular formula C10H14O and a molecular weight of 150.22 g/mol. Its structure allows it to participate in various chemical reactions, particularly electrophilic aromatic substitutions (EAS) and C–H functionalization processes.

Antiviral Potential

Recent studies have investigated the potential of this compound as an inhibitor of the COVID-19 main protease (Mpro). In a molecular docking study, it was compared with known antiviral agents such as remdesivir and hydroxychloroquine. The docking scores indicated that this compound could bind effectively to the active site of Mpro, suggesting its potential as a therapeutic agent against COVID-19 .

Synthesis and Reactivity

This compound can be synthesized through various methods, including the alkylation of anisole with isopropyl halides. It serves as a precursor in organic synthesis for producing more complex molecules. For example, it has been utilized in site-selective gold(I)-catalyzed benzylic C–H amination reactions, where it acts as a substrate to yield aminated products .

Case Studies

  • Molecular Docking Studies : A study conducted by Özhan Kocakaya et al. utilized molecular docking techniques to evaluate the binding affinity of this compound against COVID-19 Mpro. The results indicated that its binding energy was comparable to that of established antiviral drugs, suggesting its potential utility in therapeutic applications .
  • Electrophilic Aromatic Substitution : In research focused on EAS reactions, this compound was shown to react favorably under certain conditions, yielding various substituted products. This reactivity highlights its versatility in organic synthesis .

Data Table: Biological Activities and Synthesis Methods

Activity/Property Details
Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
Antiviral Activity Potential inhibitor of COVID-19 Mpro (Docking score comparable to remdesivir)
Antioxidant Activity Suggested antioxidant properties due to structural characteristics
Synthesis Method Alkylation of anisole; gold(I)-catalyzed benzylic C–H amination

Q & A

Q. Q1. What are the key spectroscopic techniques for identifying and characterizing 4-Isopropylanisole in synthetic mixtures?

To confirm the presence of this compound, combine NMR (¹H and ¹³C) to identify characteristic peaks (e.g., methoxy group at ~3.8 ppm, isopropyl splitting patterns) and GC-MS for molecular ion detection (m/z 164). Cross-reference with IR spectroscopy for functional group validation (C-O stretch at ~1250 cm⁻¹). For purity analysis, use HPLC with a polar stationary phase (e.g., C18 column) and UV detection at 254 nm .

Q. Q2. How can researchers optimize the synthesis of this compound to improve yield and selectivity?

Key variables include:

  • Reaction conditions : Use anhydrous potassium carbonate as a base to minimize side reactions.
  • Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency.
  • Purification : Distillation under reduced pressure (boiling point ~200°C) followed by recrystallization from ethanol removes unreacted anisole. Document yield variations under different temperatures (60–100°C) and solvent systems (toluene vs. DMF) .

Q. Q3. How do researchers resolve contradictions in reported solubility data for this compound in polar vs. non-polar solvents?

Contradictions often arise from impurities or measurement methods. Standardize protocols:

  • Use Karl Fischer titration to ensure anhydrous conditions.
  • Compare solubility in hexane (low polarity) vs. ethanol (high polarity) via gravimetric analysis.
  • Validate with computational methods (e.g., Hansen solubility parameters). Publish raw data and experimental conditions to enable cross-study validation .

Q. Q4. What advanced strategies are used to study the stability of this compound under oxidative or thermal stress?

  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (>200°C).
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks, analyzing degradation products via LC-MS.
  • Oxidative Pathways : Use ESR spectroscopy to detect radical intermediates during autoxidation. Report degradation products (e.g., quinones) and propose stabilization additives (e.g., BHT) .

Q. Q5. How can this compound be leveraged as a precursor in multi-step organic syntheses?

Examples include:

  • Friedel-Crafts alkylation : Introduce isopropyl groups to aromatic systems.
  • Demethylation : Convert methoxy to hydroxyl groups for phenolic intermediates.
  • Cross-coupling reactions : Suzuki-Miyaura coupling using Pd catalysts to attach aryl groups. Document reaction efficiency and byproduct profiles .

Methodological Guidance

Q. Q6. What statistical approaches are recommended for analyzing contradictory bioactivity data involving this compound derivatives?

  • Perform multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent polarity, cell line variability).
  • Use Bayesian meta-analysis to integrate data from disparate studies, weighting for sample size and methodology rigor.
  • Validate hypotheses with dose-response assays (IC₅₀ comparisons) .

Q. Q7. How should researchers design experiments to assess the environmental fate of this compound in aqueous systems?

  • Hydrolysis Studies : Monitor degradation at pH 3–9, using LC-MS to identify breakdown products.
  • Photolysis : Exclude UV stabilizers and track half-lives under simulated sunlight.
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition tests. Follow OECD guidelines for reproducibility .

Research Design & Validation

Q8. What frameworks ensure rigor in formulating research questions about this compound’s mechanistic pathways?

Apply the FINER criteria :

  • Feasible : Prioritize experiments with accessible instrumentation (e.g., NMR over synchrotron).
  • Novel : Compare proposed mechanisms against existing literature (e.g., SN2 vs. radical pathways).
  • Ethical : Avoid human tissue studies unless justified for biomedical applications.
    Use PICO for bioactivity studies: Population (cell lines), Intervention (compound concentration), Comparison (controls), Outcome (apoptosis markers) .

Q. Q9. How can researchers address discrepancies in reported pKa values for this compound?

  • Standardize measurement conditions (ionic strength, temperature).
  • Use potentiometric titration with a glass electrode, validated against reference compounds.
  • Compare computational predictions (DFT calculations) with experimental data .

Data Presentation & Reproducibility

Q. Q10. What are best practices for presenting chromatographic data on this compound in peer-reviewed journals?

  • Include representative chromatograms with baseline resolution (R > 1.5).
  • Report retention times, column specifications, and mobile phase gradients.
  • Provide raw data in supplementary materials (e.g., .CDF files) for independent verification .

Q. Q11. How should researchers document synthetic protocols to ensure reproducibility?

  • Specify batch-specific details : Supplier/purity of reagents (e.g., Sigma-Aldrich, ≥99%).
  • Note equipment calibration (e.g., stirrer RPM, thermocouple accuracy).
  • Use structured templates (e.g., Electronic Lab Notebooks) with step-by-step procedural videos .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Isopropylanisole
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